molecular formula C12H10INO3 B3040633 Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate CAS No. 22200-48-2

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate

Cat. No.: B3040633
CAS No.: 22200-48-2
M. Wt: 343.12 g/mol
InChI Key: ZDWIUIXGDWWSDG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities. The presence of iodine and ethyl ester groups in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate typically involves the iodination of 4-hydroxyquinoline derivatives followed by esterification. One common method includes:

    Iodination: Starting with 4-hydroxyquinoline, the compound is iodinated using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Esterification: The iodinated product is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is utilized in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity. This compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-Hydroxy-7-chloroquinoline-3-carboxylate: Contains chlorine instead of iodine, which affects its chemical properties and applications.

    Ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate: Bromine substitution offers different reactivity compared to iodine.

Uniqueness

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 7-iodo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWIUIXGDWWSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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